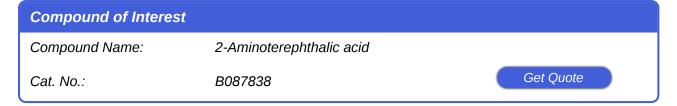


Benchmarking 2-Aminoterephthalic acid MOFs for gas separation

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A Comprehensive Benchmarking Guide to **2-Aminoterephthalic Acid** MOFs for Gas Separation

For researchers, scientists, and drug development professionals, the selection of optimal porous materials is critical for advancements in gas separation technologies. Metal-Organic Frameworks (MOFs) synthesized from **2-aminoterephthalic acid** have emerged as a promising class of adsorbents due to their tunable structures and functional amine groups that enhance selectivity for gases like carbon dioxide. This guide provides an objective comparison of the gas separation performance of prominent **2-aminoterephthalic acid** MOFs, supported by experimental data, detailed protocols, and visual workflows to aid in material selection and experimental design.

Performance Benchmarking of 2-Aminoterephthalic Acid MOFs

The following tables summarize the gas separation performance of key MOFs derived from **2-aminoterephthalic acid**, including UiO-66-NH₂, MIL-101(Cr)-NH₂, and other relevant aminofunctionalized MOFs. The data is compiled from various studies to facilitate a comparative analysis.

Table 1: CO₂/N₂ Separation Performance of Amino-Functionalized MOFs



MOF	Metal Center	CO ₂ Uptake (mmol/g)	N ₂ Uptake (mmol/g)	Selectiv ity (CO ₂ /N ₂)	Temper ature (K)	Pressur e (bar)	Referen ce
Mg- ABDC	Mg	~2.5	~0.006	396	298	1	[1][2]
Co- ABDC	Co	~2.0	~0.006	326	298	1	[1][2]
MIL- 101(Cr)- NH ₂	Cr	~25.9	~1.33	19.4	273.4	1	[3]
UiO-66- NH ₂	Zr	-	-	-	-	-	-

Note: Data for UiO-66-NH $_2$ for direct CO $_2$ /N $_2$ selectivity was not explicitly found in the initial search results in a comparable format.

Table 2: CO₂/CH₄ Separation Performance of Amino-Functionalized MOFs

MOF	Metal Center	CO ₂ Uptake (mmol/g)	CH₄ Uptake (mmol/g)	Selectiv ity (CO ₂ /CH ₄)	Temper ature (K)	Pressur e (bar)	Referen ce
UiO-66- NH ₂	Zr	52 cm³/g	11.1 cm³/g	~4.7	303	1	[4]
Amino- Zr-MOF	Zr	~9.0	~3.7	~2.4	273	~1	[5]
Mg-MOF- 1/8NH2	Mg	3.9	-	-	303	-	[6]

Table 3: H₂/N₂ Separation Performance of UiO-66-NH₂



MOF	Synthesis Method	H ₂ Permean ce (mol·m ⁻² · s ⁻¹ ·Pa ⁻¹)	N ₂ Permean ce (mol·m ⁻² · s ⁻¹ ·Pa ⁻¹)	Separatio n Factor (H2/N2)	Gas Mixture	Referenc e
UiO-66- NH2	Layer-by- Layer	-	-	3.02	Equimolar H2/N2	[7]
UiO-66- NH2	One-Pot	-	-	2.64	Equimolar H2/N2	[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to benchmarking studies. The following sections outline the methodologies for MOF synthesis and gas separation experiments.

Synthesis of 2-Aminoterephthalic Acid MOFs

UiO-66-NH₂ Synthesis[8][9] A common solvothermal method for synthesizing UiO-66-NH₂ is as follows[8]:

- Dissolve 1.027 g of Zirconium(IV) chloride (ZrCl₄) in 50 mL of N,N-dimethylformamide (DMF).
- Stir the solution magnetically for 5 minutes.
- Incorporate 0.789 g of **2-aminoterephthalic acid** (NH₂-BDC) into the solution.
- Continue magnetic stirring for 30 minutes to form a gel.
- Transfer the gel into a Teflon-lined stainless-steel autoclave.
- Heat the autoclave in an oven at 120°C for 24 hours.
- After cooling to room temperature, collect the solid product by filtration.



- Wash the product with DMF and then with a suitable solvent like methanol to remove unreacted precursors.
- Activate the material by heating under vacuum to remove residual solvent molecules from the pores.

MIL-101(Cr)-NH₂ Synthesis[7][10] A hydrothermal synthesis method for MIL-101(Cr)-NH₂ is described as follows[7][10]:

- Disperse a mixture of 0.8 g of Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O), 0.362 g of
 2-aminoterephthalic acid, and 0.2 g of sodium hydroxide in 20 mL of deionized water.
- Stir the resulting solution for 10 minutes.
- Transfer the solution to a Teflon-lined autoclave and heat at 150°C for 12 hours.
- After cooling to room temperature, collect the green solid product.
- · Wash the product with DMF.
- Further purify the product by solvothermal treatment in ethanol at 100°C for 24 hours.
- Dry the final product in a vacuum oven at 80°C.

Gas Adsorption Measurements

Gas adsorption isotherms are crucial for determining the uptake capacity and selectivity of MOFs. The volumetric method is a standard technique[11][12]:

- Sample Activation: Place a known mass of the MOF sample in a sample tube. Heat the sample under vacuum at a specific temperature (e.g., 150-200°C) for several hours to remove any guest molecules from the pores.
- Isotherm Measurement: Cool the sample tube to the desired temperature (e.g., 77 K for N₂ adsorption, or ambient temperature for CO₂ and CH₄).
- Introduce a known amount of the adsorbate gas into the sample tube in controlled doses.



- After each dose, allow the system to reach equilibrium and record the pressure.
- The amount of gas adsorbed is calculated from the pressure change.
- Repeat this process over a range of pressures to generate the adsorption isotherm.
- The desorption isotherm is measured by systematically reducing the pressure.

Breakthrough Curve Experiments

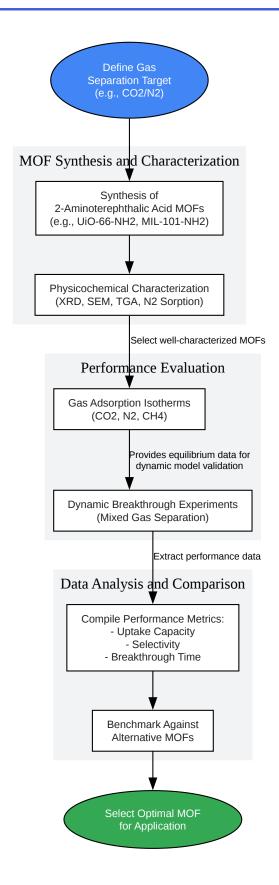
Dynamic breakthrough experiments simulate the performance of an adsorbent in a packed bed for a continuous flow of a gas mixture, providing insights into the dynamic separation capability[13][14][15].

- Column Packing: Pack a column of known dimensions with a specific amount of the MOF adsorbent.
- Activation: Activate the packed bed by heating it under a flow of an inert gas (e.g., He or N₂)
 to remove any adsorbed impurities.
- Gas Mixture Flow: Introduce a gas mixture with a known composition and flow rate into the column at a specific temperature and pressure.
- Effluent Analysis: Continuously monitor the composition of the gas exiting the column using a gas chromatograph or a mass spectrometer.
- Breakthrough Curve: Plot the normalized outlet concentration of each gas component against time. The time at which the concentration of a component at the outlet reaches a certain percentage of its inlet concentration is the breakthrough time.

Visualizing the Benchmarking Workflow

The process of selecting and evaluating a **2-aminoterephthalic acid** MOF for a specific gas separation application can be visualized as a logical workflow.





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Caption: Workflow for benchmarking **2-aminoterephthalic acid** MOFs for gas separation.



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- To cite this document: BenchChem. [Benchmarking 2-Aminoterephthalic acid MOFs for gas separation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087838#benchmarking-2-aminoterephthalic-acid-mofs-for-gas-separation]



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